1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine
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Overview
Description
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine is a compound that features both pyrrolidine and piperidine rings, which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The combination of these two rings in a single molecule can potentially offer unique pharmacological properties.
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common synthetic route includes the reaction of piperidine with a suitable pyrrolidine derivative under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex ring structures.
Scientific Research Applications
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to various bioactive molecules.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and modifications of the compound .
Comparison with Similar Compounds
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different functional groups and biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid, which also exhibit diverse pharmacological properties.
Pyrrolizines: These compounds have a fused ring structure that includes a pyrrolidine ring, offering different steric and electronic properties
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(2-pyrrolidin-3-yloxyethyl)piperidine |
InChI |
InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)8-9-14-11-4-5-12-10-11/h11-12H,1-10H2 |
InChI Key |
WXGLFUSDLRRYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2CCNC2 |
Origin of Product |
United States |
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